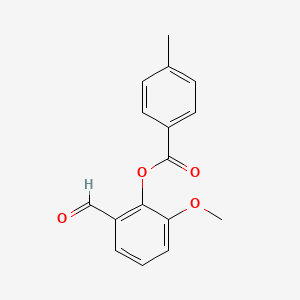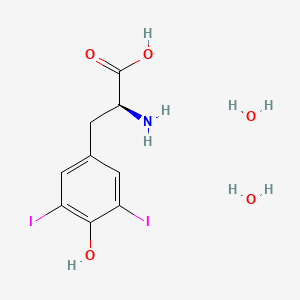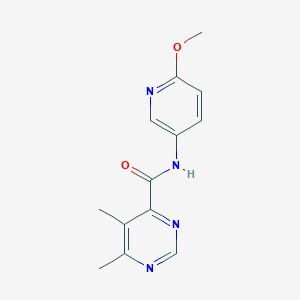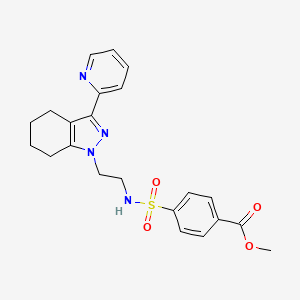
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide, also known as CCPA, is a potent and selective adenosine A1 receptor agonist that has been widely used in scientific research.
Wirkmechanismus
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide acts as an agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. This results in the inhibition of neurotransmitter release, the decrease in neuronal excitability, and the reduction in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide are mainly mediated by the activation of the adenosine A1 receptor. 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide has been shown to induce sleep, reduce heart rate and blood pressure, and inhibit pain perception. It has also been shown to protect against ischemia-reperfusion injury, reduce seizure activity, and improve motor function in Parkinson's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide in lab experiments is its high selectivity and potency for the adenosine A1 receptor. This allows for the specific activation of the receptor without affecting other adenosine receptor subtypes or other neurotransmitter systems. However, 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide has a short half-life and is rapidly metabolized in vivo, which limits its usefulness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide. One direction is to investigate the potential therapeutic applications of 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide in various diseases, such as epilepsy, Parkinson's disease, and ischemia-reperfusion injury. Another direction is to develop more potent and selective adenosine A1 receptor agonists that have longer half-lives and better pharmacokinetic properties. Finally, the role of adenosine A1 receptor in various physiological processes, such as sleep regulation and cardiovascular function, can be further elucidated using 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide and other adenosine A1 receptor agonists.
Synthesemethoden
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide can be synthesized using a multistep process that involves the reaction of 3-chloropyridine-4-carboxylic acid with cyclopropylamine, followed by the reaction of the resulting product with 1-cyanocyclobutane. The final product is obtained by treating the intermediate with thionyl chloride and then with cyclopropylmethylamine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide has been extensively used in scientific research as a tool to investigate the adenosine A1 receptor. It has been used to study the role of adenosine A1 receptor in various physiological processes, such as sleep regulation, cardiovascular function, and pain perception. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor agonists in various diseases, such as ischemia-reperfusion injury, epilepsy, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-8-17-7-4-11(12)13(19)18(10-2-3-10)14(9-16)5-1-6-14/h4,7-8,10H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHVZADKRGFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(C2CC2)C(=O)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2856980.png)

![5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2856984.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2856986.png)

![(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2856988.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(ethylthio)benzamide](/img/structure/B2856991.png)


![ethyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2857000.png)
![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)
